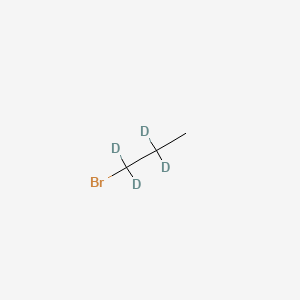
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is a significant compound in the biomedical industry. It serves as a key intermediate for the synthesis of various pharmaceutical drugs targeting diseases such as cancer, diabetes, and cardiovascular disorders. This compound is derived from glucose and is characterized by its benzylidene and pivaloyl protective groups, which enhance its stability and reactivity in chemical processes.
Métodos De Preparación
The synthesis of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose typically involves the protection of the hydroxyl groups of glucose. One common method includes the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid in anhydrous dimethylformamide . The pivaloyl groups are then introduced using pivaloyl chloride in the presence of a base such as pyridine . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uronic acids using reagents like lead tetra-acetate.
Reduction: Reduction reactions can be performed to remove protective groups, yielding the parent glucopyranose.
Substitution: The benzylidene and pivaloyl groups can be substituted with other protective groups or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like lead tetra-acetate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceutical drugs. Its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Serves as a building block for the development of glycoproteins and glycolipids.
Medicine: Key intermediate in the production of drugs targeting cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the large-scale production of pharmaceutical agents and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose involves its role as a protective group in chemical synthesis. The benzylidene and pivaloyl groups protect the hydroxyl groups of glucose, allowing for selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex molecules, as it enables precise modifications without affecting the protected hydroxyl groups.
Comparación Con Compuestos Similares
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose is unique due to its specific protective groups and their arrangement on the glucopyranose ring. Similar compounds include:
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside: Another protected glucopyranose derivative with benzyl groups.
4,6-O-Benzylidene-1,2,3-tri-O-acetyl-b-D-glucopyranose: Similar structure but with acetyl groups instead of pivaloyl groups.
β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl): A related compound with acetyl protective groups.
These compounds share similar protective strategies but differ in the specific protective groups used, which can influence their reactivity and applications.
Propiedades
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6,7-bis(2,2-dimethylpropanoyloxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-26(2,3)23(29)35-19-18-17(15-32-21(34-18)16-13-11-10-12-14-16)33-22(37-25(31)28(7,8)9)20(19)36-24(30)27(4,5)6/h10-14,17-22H,15H2,1-9H3/t17-,18-,19+,20-,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICCSHSKNBYBOC-PRYCNDIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2,2-Trifluoro-1-[(3R)-3-methylpiperidin-1-yl]ethan-1-one](/img/structure/B573420.png)

![6-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B573424.png)

